molecular formula C6H12ClNO4 B7889874 N-Me-Glu-OH.HCl

N-Me-Glu-OH.HCl

Cat. No.: B7889874
M. Wt: 197.62 g/mol
InChI Key: LAYOOVKHWQMRIQ-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-L-glutamic acid hydrochloride, also known as N-Me-Glu-OH.HCl, is an organic compound derived from glutamic acid. It is characterized by the presence of a methyl group attached to the amino group of the glutamic acid molecule. This compound appears as a white crystalline solid and is soluble in water. It has been studied for its potential antioxidant and anti-inflammatory properties, as well as its role in the nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-L-glutamic acid hydrochloride can be synthesized through the methylation of L-glutamic acid. One common method involves the use of methyl iodide (CH3I) or methyl bromide (CH3Br) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction typically takes place in an aqueous or organic solvent under controlled temperature conditions .

Another method involves the use of methyl magnesium iodide (MeMgI) or methyl magnesium bromide (MeMgBr) as methylating agents. These reagents react with L-glutamic acid to form N-methyl-L-glutamic acid, which is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) .

Industrial Production Methods

Industrial production of N-Methyl-L-glutamic acid hydrochloride often involves large-scale methylation reactions using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is typically purified through crystallization or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-L-glutamic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Methyl-L-glutamic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: Studies have explored its role in modulating neurotransmitter activity and its potential neuroprotective effects.

    Medicine: Research is ongoing into its potential use in treating neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing

Mechanism of Action

N-Methyl-L-glutamic acid hydrochloride exerts its effects primarily through interaction with glutamate receptors in the nervous system. It can modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic transmission and plasticity. This modulation can influence neuronal excitability and has potential implications for neuroprotection and cognitive enhancement .

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-D-aspartic acid (NMDA): Another methylated derivative of an amino acid, known for its role in activating NMDA receptors.

    L-Glutamic acid: The parent compound of N-Methyl-L-glutamic acid, widely studied for its role as a neurotransmitter.

    N-Methyl-L-aspartic acid: Similar in structure but with different functional properties

Uniqueness

N-Methyl-L-glutamic acid hydrochloride is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Its ability to modulate NMDA receptor activity sets it apart from other similar compounds and makes it a valuable tool in neuropharmacological research .

Properties

IUPAC Name

(2S)-2-(methylamino)pentanedioic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4.ClH/c1-7-4(6(10)11)2-3-5(8)9;/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11);1H/t4-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYOOVKHWQMRIQ-WCCKRBBISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCC(=O)O)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CCC(=O)O)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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